An In-Depth Technical Guide to the Spectroscopic Characterization of 5,6-Dihydroxybenzofuran-3-one
An In-Depth Technical Guide to the Spectroscopic Characterization of 5,6-Dihydroxybenzofuran-3-one
Introduction
5,6-Dihydroxybenzofuran-3-one is a molecule of significant interest within the broader class of benzofuranones, a scaffold prevalent in numerous biologically active natural products and synthetic compounds. The precise elucidation of its molecular structure is a prerequisite for understanding its chemical reactivity, biological activity, and potential applications in drug development and materials science. Spectroscopic analysis provides the foundational data for this structural confirmation. This technical guide offers a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 5,6-dihydroxybenzofuran-3-one. In the absence of a complete, publicly available experimental dataset for this specific molecule, this guide will leverage data from closely related analogs to provide a robust, predictive analysis of its spectroscopic characteristics. This approach not only offers a valuable reference for researchers working with this compound but also illustrates the principles of spectroscopic interpretation based on structural analogy.
Molecular Structure and Key Features
The structure of 5,6-dihydroxybenzofuran-3-one, with its fused bicyclic system, ketone functionality, and hydroxyl groups, dictates its unique spectroscopic fingerprint. The presence of a chiral center at C2 (if substituted) or tautomerism involving the enol form are critical considerations in spectral analysis.
Caption: Molecular structure of 5,6-dihydroxybenzofuran-3-one.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of 5,6-dihydroxybenzofuran-3-one in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, acetone-d₆, or methanol-d₄). The choice of solvent is critical, as protic solvents may lead to the exchange of hydroxyl protons, broadening their signals or causing them to disappear. DMSO-d₆ is often preferred for observing exchangeable protons.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A greater number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) should be performed to differentiate between CH, CH₂, and CH₃ groups.
-
2D NMR Experiments: To unambiguously assign the proton and carbon signals, especially for the aromatic region, it is highly recommended to perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) to correlate directly bonded protons and carbons. HMBC (Heteronuclear Multiple Bond Correlation) is invaluable for identifying long-range (2-3 bond) correlations, which helps in piecing together the molecular structure.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of 5,6-dihydroxybenzofuran-3-one in DMSO-d₆ is summarized in the table below. Chemical shifts (δ) are referenced to tetramethylsilane (TMS).
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| H-2 | ~4.7 | s | Methylene protons adjacent to the ether oxygen and keto group. |
| H-4 | ~6.9 | s | Aromatic proton, singlet due to substitution pattern. |
| H-7 | ~7.2 | s | Aromatic proton, singlet due to substitution pattern. |
| 5-OH | ~9.5 | br s | Phenolic hydroxyl proton, exchangeable with D₂O. |
| 6-OH | ~9.8 | br s | Phenolic hydroxyl proton, exchangeable with D₂O. |
Expertise & Experience: The chemical shifts of the aromatic protons (H-4 and H-7) are influenced by the electron-donating hydroxyl groups and the electron-withdrawing effect of the fused lactone ring. The methylene protons at C-2 are expected to be a singlet in the absence of adjacent protons. The phenolic hydroxyl protons are expected to be downfield and broad due to hydrogen bonding and exchange phenomena. In some tautomeric forms, these signals might not be observed.
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR data provides a map of the carbon skeleton.
| Carbon | Predicted Chemical Shift (ppm) | DEPT | Notes |
| C-2 | ~70 | CH₂ | Methylene carbon adjacent to oxygen. |
| C-3 | ~195 | C | Ketone carbonyl carbon. |
| C-3a | ~120 | C | Aromatic quaternary carbon. |
| C-4 | ~110 | CH | Aromatic methine carbon. |
| C-5 | ~145 | C | Aromatic quaternary carbon bearing a hydroxyl group. |
| C-6 | ~150 | C | Aromatic quaternary carbon bearing a hydroxyl group. |
| C-7 | ~105 | CH | Aromatic methine carbon. |
| C-7a | ~155 | C | Aromatic quaternary carbon adjacent to ether oxygen. |
Authoritative Grounding: The chemical shifts are estimated based on established values for benzofuranone derivatives and the known effects of hydroxyl substituents on aromatic rings. The downfield shift of C-3 is characteristic of a ketone carbonyl carbon, while the carbons attached to the hydroxyl groups (C-5 and C-6) are shifted downfield due to the deshielding effect of the oxygen atoms.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation. Alternatively, a KBr (potassium bromide) pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk.
-
Data Acquisition: The IR spectrum is typically recorded over the range of 4000 to 400 cm⁻¹. A background spectrum of the empty ATR crystal or a pure KBr pellet should be recorded and subtracted from the sample spectrum.
Predicted IR Absorption Bands
The key IR absorption bands for 5,6-dihydroxybenzofuran-3-one are predicted as follows:
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| 3400-3200 | Broad, Strong | O-H stretching (phenolic hydroxyls, hydrogen-bonded) |
| ~3050 | Medium | Aromatic C-H stretching |
| ~2950 | Weak | Aliphatic C-H stretching (CH₂) |
| ~1720 | Strong | C=O stretching (five-membered ring ketone) |
| 1620-1580 | Medium-Strong | C=C stretching (aromatic ring) |
| ~1280 | Strong | C-O stretching (aryl ether) |
| 1200-1100 | Strong | C-O stretching (phenolic) |
Trustworthiness: The broad O-H stretching band is a hallmark of hydroxyl groups involved in hydrogen bonding. The strong absorption around 1720 cm⁻¹ is highly characteristic of the carbonyl group in a five-membered lactone ring. The presence of aromatic C=C stretching bands confirms the benzene ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Experimental Protocol: Mass Spectrometry
-
Ionization Method: Electrospray ionization (ESI) is a suitable soft ionization technique for this polar molecule, which will likely produce a prominent protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻. Electron ionization (EI) can also be used, which will provide more extensive fragmentation information.
-
Mass Analyzer: A high-resolution mass spectrometer (such as a Q-TOF or Orbitrap) is recommended to obtain an accurate mass measurement, which can be used to determine the elemental composition.
-
Tandem MS (MS/MS): To study the fragmentation pathways, the precursor ion of interest (e.g., [M+H]⁺ or [M-H]⁻) can be isolated and subjected to collision-induced dissociation (CID).
Predicted Mass Spectrometry Data
-
Molecular Formula: C₈H₆O₄
-
Exact Mass: 166.0266
-
Molecular Weight: 166.13
Predicted ESI-MS Data:
-
Positive Mode: [M+H]⁺ = m/z 167.0339
-
Negative Mode: [M-H]⁻ = m/z 165.0193
Predicted EI-MS Fragmentation: A plausible fragmentation pathway for 5,6-dihydroxybenzofuran-3-one under EI conditions is depicted below.
Caption: Plausible EI-MS fragmentation pathway.
Expertise & Experience: The initial fragmentation is likely to involve the loss of a carbon monoxide (CO) molecule from the lactone ring, a common fragmentation pathway for such systems. The loss of water from the hydroxyl groups is also a probable fragmentation route. Subsequent losses of CO can lead to further fragmentation. The exact fragmentation pattern will provide valuable structural information.
Conclusion
The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural characterization of 5,6-dihydroxybenzofuran-3-one. By combining the predictive power of NMR, the functional group identification capabilities of IR, and the molecular weight and fragmentation information from MS, researchers can confidently confirm the structure of this and related benzofuranone derivatives. The provided protocols and predicted data serve as a valuable starting point for experimental work and data interpretation in the fields of natural product chemistry, medicinal chemistry, and synthetic organic chemistry.
References
- While no direct and complete experimental spectra for 5,6-dihydroxybenzofuran-3-one are cited due to their apparent lack in public databases, the principles and comparative data are drawn from general knowledge and spectral data of related compounds found in the following types of resources: Synthesis and characterization of benzofuran derivatives: Many articles describe the synthesis of various benzofuranones and provide their spectral data (¹H NMR, ¹³C NMR, IR, MS), which serves as a basis for the predictions made in this guide. An example of such work can be found in journals like the Journal of Organic Chemistry and Tetrahedron Letters. Spectroscopic Databases: Spectral databases such as the NIST WebBook, SpectraBase, and the Chemical Entities of Biological Interest (ChEBI) database provide spectral data for a wide range of organic compounds, including various benzofuran derivatives. NMR Prediction Software: Software such as ChemDraw and other specialized programs can provide estimated NMR spectra based on the molecular structure, which can be a useful guide for experimentalists.
